1,2,3-Propanetriyl=2-laurate 1,3-distearate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Distearoyl-2-Lauroyl-rac-glycerol typically involves the esterification of glycerol with stearic acid and lauric acid. The reaction is catalyzed by lipases, which facilitate the esterification process. The reaction conditions include maintaining a solvent-free medium and continuously removing the water produced during the reaction .
Industrial Production Methods
In industrial settings, the production of 1,3-Distearoyl-2-Lauroyl-rac-glycerol involves large-scale esterification processes. The use of specific catalysts, such as Candida antarctica lipase, is common. The reaction temperature, molar ratio of reactants, and concentration of phosphate salts are crucial factors that influence the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Distearoyl-2-Lauroyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the fatty acid chains.
Substitution: Substitution reactions can occur at the glycerol backbone or the fatty acid chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of hydroxy acids, while reduction can produce saturated fatty acids.
Scientific Research Applications
1,3-Distearoyl-2-Lauroyl-rac-glycerol has several scientific research applications, including:
Chemistry: Used as a model compound in studies of lipid chemistry and triacylglycerol behavior.
Biology: Investigated for its role in biological membranes and lipid metabolism.
Medicine: Explored for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Utilized in the production of cosmetics, food products, and pharmaceuticals
Mechanism of Action
The mechanism of action of 1,3-Distearoyl-2-Lauroyl-rac-glycerol involves its interaction with biological membranes and enzymes. The compound can modulate membrane fluidity and influence the activity of membrane-bound enzymes. It also plays a role in lipid metabolism and energy storage .
Comparison with Similar Compounds
Similar Compounds
1,3-Distearoyl-2-Oleoyl-rac-glycerol: Contains oleic acid at the sn-2 position instead of lauric acid.
1,3-Distearoyl-2-Linoleoyl-rac-glycerol: Contains linoleic acid at the sn-2 position.
1,2-Distearoyl-sn-glycero-3-phospho-rac-glycerol: A phosphoglycerol derivative with stearic acid at the sn-1 and sn-2 positions.
Uniqueness
1,3-Distearoyl-2-Lauroyl-rac-glycerol is unique due to the presence of lauric acid at the sn-2 position, which imparts distinct physical and chemical properties. This structural variation influences its behavior in biological systems and its applications in various industries .
Properties
IUPAC Name |
(2-dodecanoyloxy-3-octadecanoyloxypropyl) octadecanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H98O6/c1-4-7-10-13-16-19-21-23-25-27-29-32-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-31-18-15-12-9-6-3)47-56-50(53)44-41-38-35-33-30-28-26-24-22-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRYLOWVFBNJBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H98O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
807.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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